molecular formula C14H15NOS B2437221 (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one CAS No. 144051-17-2

(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one

Cat. No. B2437221
M. Wt: 245.34
InChI Key: CUNINIWSMCOPNJ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one, also known as EBCP, is a chemical compound with potential applications in various fields of scientific research. EBCP is a heterocyclic compound that contains a benzothiazole ring and a cyclopentanone moiety. The compound has a molecular weight of 249.33 g/mol and a melting point of 166-169°C. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one involves the condensation of 3-ethyl-2-aminobenzothiazole with cyclopentanone in the presence of a suitable catalyst.

Starting Materials
3-ethyl-2-aminobenzothiazole, cyclopentanone, catalyst

Reaction
Add 3-ethyl-2-aminobenzothiazole to a reaction flask, Add cyclopentanone to the reaction flask, Add a suitable catalyst to the reaction mixture, Heat the reaction mixture under reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent, Purify the product by recrystallization or chromatography

Mechanism Of Action

The exact mechanism of action of (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways in cells. (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has also been shown to activate the Nrf2-ARE pathway, which plays a role in cellular antioxidant defense.

Biochemical And Physiological Effects

(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages And Limitations For Lab Experiments

(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has several advantages for lab experiments. The compound is readily synthesized and has a moderate yield. (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous systems. In addition, (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.

Future Directions

There are several future directions for the study of (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one. One potential direction is the development of (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the evaluation of (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one as a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Further studies are also needed to understand the pharmacokinetics and toxicity profile of (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one in vivo.

Scientific Research Applications

(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. The compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-2-15-11-7-3-4-9-13(11)17-14(15)10-6-5-8-12(10)16/h3-4,7,9H,2,5-6,8H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNINIWSMCOPNJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\3/CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one

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